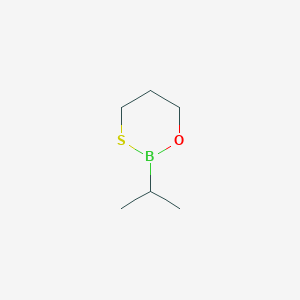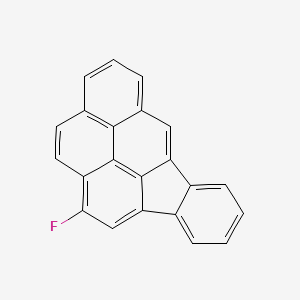
2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It was first made popular by Sven-Olov Lawesson in 1956 during a systematic study of the reactions of arenes with phosphorus pentasulfide . This compound is known for its ability to transform carbonyl groups into thiocarbonyl groups, making it a valuable reagent in various chemical transformations .
准备方法
The preparation of 2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione involves the reaction of anisole with phosphorus pentasulfide. The process is typically carried out in a well-ventilated hood due to the evolution of hydrogen sulfide . The reaction mixture is heated at reflux temperature until it becomes homogeneous, and the product begins to precipitate. The precipitate is then filtered and washed with anhydrous ether and chloroform to yield pale-yellow crystals .
化学反应分析
2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione undergoes various chemical reactions, primarily involving the transformation of carbonyl compounds into thiocarbonyl compounds . Common reagents used in these reactions include aldehydes, ketones, amides, lactams, esters, and lactones . The major products formed from these reactions are the corresponding thiocarbonyl compounds .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used for the thionation of carbonyl compounds, converting them into thiocarbonyl compounds . In biology and medicine, it has been used to study the effects of thiocarbonyl compounds on biological systems . In industry, it is used in the synthesis of various organosulfur compounds, which have applications in pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione involves the dissociation of its central phosphorus/sulfur four-membered ring to form two reactive dithiophosphine ylides . These reactive intermediates are responsible for the thiation of carbonyl compounds. The more electron-rich a carbonyl compound is, the faster it will be converted into the corresponding thiocarbonyl compound by this reagent .
相似化合物的比较
2,4-Bis(4-methoxyphenyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dione is unique in its ability to efficiently convert carbonyl compounds into thiocarbonyl compounds. Similar compounds include hydrogen sulfide and phosphorus pentasulfide, which are also used as thiation agents . Lawesson’s reagent is preferred due to its higher efficiency and ease of handling .
属性
CAS 编号 |
125271-54-7 |
|---|---|
分子式 |
C14H14O4P2S2 |
分子量 |
372.3 g/mol |
IUPAC 名称 |
2,4-bis(4-methoxyphenyl)-1,3,2λ5,4λ5-dithiadiphosphetane 2,4-dioxide |
InChI |
InChI=1S/C14H14O4P2S2/c1-17-11-3-7-13(8-4-11)19(15)21-20(16,22-19)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
InChI 键 |
SGDYYICUHKZAIF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)P2(=O)SP(=O)(S2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


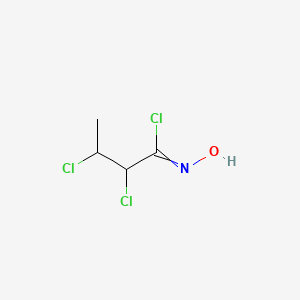
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)
![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
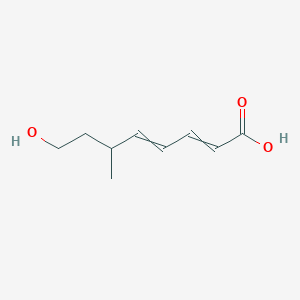
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
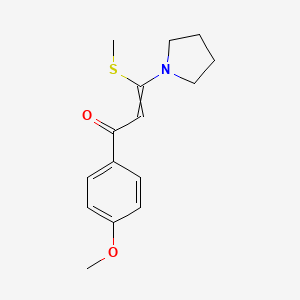
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
